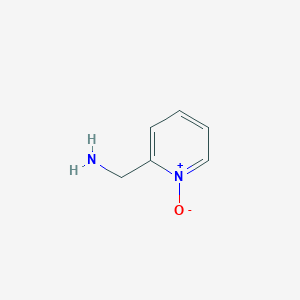

2-(Aminomethyl)pyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPPPTKCLUPFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)CN)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Routes and Preparative Methodologies for 2 Aminomethyl Pyridine 1 Oxide and Its Derivatives**

Direct Oxidation of 2-(Aminomethyl)pyridine to the N-oxide Moiety

A primary and straightforward method for the synthesis of 2-(aminomethyl)pyridine 1-oxide is the direct oxidation of the nitrogen atom in the pyridine (B92270) ring of 2-(aminomethyl)pyridine. This transformation is typically accomplished using various oxidizing agents, with peroxidic compounds being the most common.

Peroxidic Oxidation Reagents and Conditions

Peroxy acids are widely employed for the N-oxidation of pyridines. A common and well-documented method involves the use of hydrogen peroxide in glacial acetic acid. tandfonline.comyoutube.com This combination forms peracetic acid in situ, which then acts as the oxidant. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. orgsyn.org Another frequently used peroxy acid is meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com It is often used in solvents like dichloromethane (B109758) at or below room temperature. google.com

Other peroxidic reagents have also been successfully utilized. Sodium perborate (B1237305) in acetic acid provides an effective means for N-oxidation. organic-chemistry.org Urea-hydrogen peroxide (UHP), a stable and inexpensive solid source of hydrogen peroxide, can also be used for the oxidation of nitrogen heterocycles to their N-oxides. organic-chemistry.org

The choice of reagent and conditions can be influenced by the substrate and the desired purity of the product. For instance, while hydrogen peroxide in acetic acid is a common choice, the work-up can be tedious. tandfonline.com In contrast, m-CPBA can offer cleaner reactions under milder conditions. tandfonline.comarkat-usa.org

Table 1: Common Peroxidic Reagents for Pyridine N-Oxidation

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Elevated temperature | tandfonline.comorgsyn.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, 0°C to room temperature | arkat-usa.orggoogle.com |

| Sodium Perborate / Acetic Acid | Acetic acid | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Solid state or in a suitable solvent | organic-chemistry.org |

Alternative Oxidative Approaches to Pyridine N-Oxides

Beyond traditional peroxy acids, several alternative methods for the N-oxidation of pyridines have been developed, often focusing on greener and more efficient catalytic systems.

Catalytic systems involving transition metals have shown high efficacy. For example, methyltrioxorhenium (MTO) used in catalytic amounts with aqueous hydrogen peroxide can oxidize pyridines to their N-oxides in high yields. arkat-usa.org Titanosilicate catalysts, such as Ti-MWW and TS-1, in combination with hydrogen peroxide, have demonstrated excellent activity and selectivity for pyridine N-oxidation. researchgate.netresearchgate.net These heterogeneous catalysts are reusable, offering a more sustainable approach. researchgate.netrsc.org

Maleic anhydride (B1165640) derivatives have also been explored as catalysts for N-oxidation using hydrogen peroxide. rsc.org Depending on the electronic properties of the pyridine substrate, different derivatives like 2,3-dimethylmaleic anhydride (DMMA) or 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) can be more effective. rsc.org These systems function by forming a peracid oxidant in situ. rsc.org

Precursor Synthesis Strategies

An alternative to direct oxidation is the synthesis of a precursor molecule that is then converted to the desired aminomethylated pyridine N-oxide. This often involves the reduction of a nitrile group to an amine.

Hydrogenation of 2-Cyanopyridine (B140075) and Related Pyridine Derivatives

A key precursor for 2-(aminomethyl)pyridine is 2-cyanopyridine. nih.gov The catalytic hydrogenation of 2-cyanopyridine can yield 2-(aminomethyl)pyridine. google.com This reduction is a critical step in a multi-step synthesis of the target N-oxide. Various catalysts can be employed for this hydrogenation, including Raney nickel and cobalt-containing catalysts. google.comgoogle.com The reaction conditions, such as pressure and temperature, are optimized to achieve high yields of the desired aminomethylpyridine. google.com It is important to control the reaction to avoid over-reduction of the pyridine ring. google.com

Multistep Synthetic Pathways to Aminomethylated Pyridine N-Oxides

A comprehensive synthetic strategy can involve the N-oxidation of a substituted pyridine followed by chemical modification to introduce the aminomethyl group. For example, one could start with the N-oxidation of a pyridine derivative bearing a group that can be later converted to an aminomethyl function.

A plausible, though not explicitly detailed in the provided context for this specific compound, multi-step pathway could involve:

Oxidation of a suitable pyridine precursor (e.g., 2-methylpyridine) to its N-oxide.

Functionalization of the methyl group, for instance, through halogenation.

Nucleophilic substitution with a nitrogen-containing nucleophile (e.g., ammonia (B1221849) or an azide (B81097) followed by reduction) to form the aminomethyl group.

Another approach involves the reaction of pyridine N-oxides with activated isocyanides, which can lead to the formation of 2-aminopyridines. nih.govnih.gov While this doesn't directly yield the 2-(aminomethyl)pyridine N-oxide, it highlights a pathway for introducing an amino functionality at the 2-position of a pyridine N-oxide, which could potentially be adapted.

Functionalization and Derivatization Strategies

Once this compound is synthesized, it can be further functionalized or derivatized. The presence of both the N-oxide and the primary amine allows for a range of chemical transformations.

The aminomethyl group can undergo typical amine reactions. For instance, it can be acylated to form amides or can react with aldehydes and ketones to form Schiff bases. The N-oxide moiety can influence the reactivity of the pyridine ring, making it susceptible to nucleophilic attack at the 2- and 4-positions. youtube.com This allows for the introduction of various substituents onto the pyridine ring.

Furthermore, the N-oxide can be deoxygenated back to the pyridine if desired. This property makes the N-oxide group a useful protecting or directing group in a larger synthetic scheme. The functionalization of pyridine N-oxides can also be achieved through palladium-catalyzed C-H activation, enabling the introduction of alkenyl groups. semanticscholar.org

Chemical Transformations at the Aminomethyl Group

The primary amine of the aminomethyl group serves as a reactive handle for numerous chemical modifications. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to a wide array of functionalized derivatives.

The aminomethyl group is capable of participating in nucleophilic substitution reactions. This reactivity allows for the introduction of various alkyl or aryl groups, leading to the formation of secondary and tertiary amine derivatives. The general reaction involves the displacement of a leaving group from an alkyl or aryl halide by the nitrogen atom of the aminomethyl group. The N-oxide moiety can influence the reactivity of the amine by modulating the electron density of the pyridine ring system.

The primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. The reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acylated products. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in synthetic chemistry for protecting the amine group or for introducing specific functionalities that can engage in further interactions, such as hydrogen bonding.

It is important to distinguish these reactions from methods that form amides directly at the C2 position of the pyridine ring. For instance, organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides can generate 2-amidopyridines, but this involves functionalization of the aromatic ring itself, not the pre-existing aminomethyl group. nih.gov

One of the most significant transformations of the aminomethyl group is its condensation with aldehydes and ketones to form Schiff bases, also known as imines. youtube.com This reaction typically proceeds under mild, often acid-catalyzed, conditions and results in the formation of a carbon-nitrogen double bond. youtube.com The resulting Schiff base ligands are highly valuable in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

The non-oxidized parent compound, 2-(aminomethyl)pyridine (also known as 2-picolylamine), is widely used in the synthesis of Schiff base ligands. For example, it can be condensed with aldehydes like 2-hydroxynaphthalene-1-carbaldehyde to create multidentate ligands for metal complexes. nih.gov The presence of the N-oxide group in this compound adds another potential coordination site (the oxygen atom), making its Schiff base derivatives particularly interesting for constructing polynuclear or multifunctional metal complexes. Research into Schiff bases derived from other pyridine N-oxide precursors, such as 2-pyridinecarboxaldehyde (B72084) N-oxide, has demonstrated their utility in forming biologically active metal complexes. digitellinc.com

| Aldehyde/Ketone Reactant | Resulting Schiff Base Structure (General) | Metal for Complexation | Reference |

| 2-Hydroxynaphthalene-1-carbaldehyde | Imine derived from condensation of the amine and aldehyde | Copper(II) | nih.gov |

| Salicylaldehyde Derivatives | Imine with a phenol (B47542) group ortho to the C=N bond | Copper(II), Zinc(II) | digitellinc.com |

| 2-Pyridinecarboxaldehyde N-oxide | (Used as precursor, not reactant with the title compound) | Copper(II) | digitellinc.com |

| 5-(Phenylazo) salicylaldehyde | Azo-coupled salicyliden-imine | N/A | nih.gov |

Modifications and Substitutions on the Pyridine Ring

The pyridine N-oxide functionality dramatically alters the reactivity of the aromatic ring compared to the parent pyridine. The N-oxide group is electron-donating through resonance, increasing electron density at the 2- and 4-positions, while also being electron-withdrawing inductively. This dual nature makes the ring susceptible to both electrophilic and nucleophilic substitution, typically directing incoming groups to the ortho (2-) and para (4-) positions. quora.comchemtube3d.com

When performing substitutions on this compound, the existing aminomethyl group at the 2-position sterically hinders further substitution at that site. Therefore, reactions like nitration or halogenation are expected to occur preferentially at the 4-position. For example, nitration of pyridine N-oxide with nitric and sulfuric acid readily yields 4-nitropyridine (B72724) N-oxide. youtube.com Similarly, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride, yielding 2- and 4-chloropyridines after deoxygenation. chemtube3d.comyoutube.com These general principles of pyridine N-oxide reactivity provide a framework for the targeted functionalization of the this compound ring system.

| Reaction Type | Reagent(s) | Typical Position of Substitution | Product Type (on Pyridine N-Oxide) | Reference |

| Nitration | HNO₃ / H₂SO₄ | 4-position | 4-Nitropyridine N-oxide | youtube.com |

| Chlorination | POCl₃ or PCl₅ | 2- and 4-positions | 2/4-Chloropyridine (after deoxygenation) | chemtube3d.comyoutube.com |

| Bromination | Br₂ / Oleum | 3-position | 3-Bromopyridine N-oxide | youtube.com |

| Amination | Ts₂O, t-BuNH₂; then TFA | 2-position | 2-Aminopyridine (B139424) | semanticscholar.orgumich.edu |

Formation of Salts and Their Stability Enhancements

The presence of the basic aminomethyl group allows this compound to readily form acid addition salts. Reaction with inorganic or organic acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the primary amine, yielding the corresponding ammonium (B1175870) salt.

Salt formation is a common and effective strategy to enhance the stability, crystallinity, and aqueous solubility of organic compounds. For this compound, converting it to a salt can improve its handling characteristics and shelf-life by preventing degradation pathways that might affect the free base. The counterion of the salt can be modified through simple acid-base reactions, allowing for the fine-tuning of the compound's physical properties. nih.gov For instance, N-aminopyridinium salts can have their counteranions exchanged by deprotonation to an ylide intermediate, followed by protonation with a different acid. nih.gov This principle of manipulating acid-base properties is central to the preparation and purification of amine-containing compounds like this compound.

**advanced Spectroscopic and Structural Elucidation of 2 Aminomethyl Pyridine 1 Oxide Systems**

Vibrational Spectroscopy Analysis: Infrared and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the interactions within a molecule. For 2-(Aminomethyl)pyridine 1-oxide, these methods reveal characteristic signatures of the N-oxide moiety, the pyridine (B92270) ring, and the aminomethyl group.

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its constituent parts. While a complete experimental spectrum for this specific molecule is not widely published, a highly accurate prediction of its characteristic bands can be made based on data from analogous compounds such as pyridine N-oxide, 2-aminopyridine (B139424), and 2-methylpyridine (B31789) N-oxide. nih.govrsc.orgchemicalbook.com

The key vibrational modes include:

N-H Vibrations : The primary amine (–NH₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch typically found at higher wavenumbers and a symmetric stretch at lower wavenumbers. A scissoring (bending) vibration is also characteristic of this group.

C-H Vibrations : These include the aromatic C-H stretching from the pyridine ring and the aliphatic C-H stretching from the methylene (B1212753) (–CH₂) bridge.

N-O Stretching : The N-oxide functional group has a strong, characteristic stretching vibration. In pyridine N-oxide, this band is observed around 1254 cm⁻¹ in Raman spectra. ias.ac.in

Pyridine Ring Vibrations : The aromatic ring exhibits several characteristic stretching and bending vibrations, often referred to as quadrant, semicircle, and breathing modes.

The expected vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| Asymmetric N-H Stretch | -NH₂ | ~3350 - 3500 | Typically a sharp, medium-intensity band in IR. |

| Symmetric N-H Stretch | -NH₂ | ~3250 - 3400 | Often observed alongside the asymmetric stretch. |

| Aromatic C-H Stretch | Pyridine Ring | ~3000 - 3100 | Multiple weak to medium bands. |

| Aliphatic C-H Stretch | -CH₂- | ~2850 - 2960 | Asymmetric and symmetric stretches. |

| N-H Bending (Scissoring) | -NH₂ | ~1590 - 1650 | Medium to strong intensity. |

| Ring C=C, C=N Stretching | Pyridine Ring | ~1400 - 1600 | Multiple strong bands characteristic of the pyridine skeleton. |

| N-O Stretch | N-Oxide | ~1250 - 1280 | A key signature for N-oxides, strong in IR. ias.ac.in |

| Ring Breathing Mode | Pyridine Ring | ~990 - 1050 | A sharp band, often strong in Raman. researchgate.net |

This is an interactive data table. Click on the headers to sort.

The proximity of the aminomethyl group at the 2-position to the N-oxide oxygen allows for the formation of an intramolecular hydrogen bond (H-bond). This interaction between the N-H of the amine and the N-O oxygen can be effectively studied using vibrational spectroscopy.

The formation of such an H-bond typically leads to predictable changes in the spectrum:

The N-H stretching frequencies are expected to shift to lower wavenumbers (a "red shift") and the bands become broader and more intense. This occurs because the H-bond weakens the N-H bond, lowering the energy required to excite its stretching vibration.

Conversely, the N-O stretching frequency may shift to a slightly higher wavenumber (a "blue shift"). This is because the hydrogen bond draws electron density towards the oxygen, strengthening the N-O bond. Similar effects have been observed in studies of pyridine N-oxide forming hydrogen bonds with proton donors. ias.ac.in

By comparing the observed spectral data with that of non-hydrogen-bonded analogs, the presence and relative strength of this intramolecular interaction can be confirmed and quantified.

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure of this compound. The electron-withdrawing nature of the N-oxide group significantly influences the chemical shifts of the pyridine ring protons and carbons, typically causing them to resonate at a lower field (higher ppm) compared to the parent 2-(aminomethyl)pyridine. The proton ortho to the N-oxide (at C6) is expected to be the most deshielded.

Based on data from analogous compounds, the predicted chemical shifts are detailed below. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H6 | ~8.2 - 8.4 | Doublet (d) | JH6-H5 ≈ 6.0 |

| H4 | ~7.2 - 7.4 | Triplet (t) | JH4-H3,JH4-H5 ≈ 7.5 |

| H3, H5 | ~7.1 - 7.3 | Multiplet (m) | - |

| -CH₂- | ~4.0 - 4.3 | Singlet (s) or Triplet (t) | JCH₂-NH₂ (if coupled) |

This is an interactive data table. Click on the headers to sort.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted δ (ppm) |

|---|---|

| C2 | ~155 - 158 |

| C6 | ~138 - 140 |

| C4 | ~125 - 127 |

| C3, C5 | ~123 - 126 |

This is an interactive data table. Click on the headers to sort.

To unambiguously assign all proton and carbon signals and confirm the connectivity, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would definitively establish the sequence of protons around the pyridine ring (H3↔H4↔H5↔H6). It could also show a correlation between the methylene (-CH₂) and amine (-NH₂) protons, although this is often not observed if the amine protons are rapidly exchanging with the solvent.

HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates each proton with its directly attached carbon atom. It provides a straightforward method to assign the chemical shifts of the protonated carbons (C3, C4, C5, C6, and the -CH₂ group).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbon (C2) which has no attached protons. For instance, the methylene protons (-CH₂) would show a correlation to C2, and the H3 proton would also show a correlation to C2, confirming the position of the aminomethyl substituent.

This compound is an effective bidentate ligand, capable of coordinating to metal centers through both the N-oxide oxygen and the amine nitrogen. When a phosphine (B1218219) ligand is also present in the metal's coordination sphere, ³¹P NMR spectroscopy becomes a highly informative analytical tool. rasayanjournal.co.in

The utility of ³¹P NMR in studying such complexes is multifaceted:

Coordination Chemical Shift : The ³¹P chemical shift of a phosphine ligand changes significantly upon coordination to a metal. The difference in chemical shift between the free and coordinated phosphine (Δδ = δcomplex - δfree ligand) provides insight into the electronic properties of the metal center and the nature of the metal-phosphine bond. rasayanjournal.co.in

Structural Elucidation : In complexes containing multiple phosphine ligands, the coupling between the phosphorus nuclei (²JP-P) can reveal their relative positions. A large coupling constant is typically indicative of a trans arrangement, while a smaller coupling constant suggests a cis geometry.

Metal-Phosphorus Coupling : For NMR-active metals like platinum (¹⁹⁵Pt) or rhodium (¹⁰³Rh), direct one-bond coupling (JP-M) can be observed. The magnitude of this coupling constant provides direct evidence of bonding and information about the s-character of the metal-phosphine bond. researchgate.net

For a hypothetical square planar complex, such as [PtCl₂(PPh₃)(2-amp-O)], the ³¹P NMR spectrum would show a single resonance for the triphenylphosphine (B44618) ligand. This signal would be shifted from that of free PPh₃ and would likely exhibit satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I=1/2, 33.8% abundance), providing definitive evidence of the complex's formation and structure.

Electronic Spectroscopy: UV-Vis and Photoluminescence Studies

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, offering critical information on the molecular structure and its environment.

The electronic absorption spectrum of this compound in solution is primarily characterized by transitions originating from the pyridine N-oxide aromatic system. Like pyridine N-oxide itself, the spectrum is expected to display intense absorption bands in the ultraviolet (UV) region. nist.gov These absorptions are typically assigned to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen atom.

The N-oxide group significantly influences the electronic structure compared to pyridine. The N-O bond possesses a high dipole moment, and the oxygen atom can donate electron density back into the ring, altering the energy levels of the molecular orbitals. scripps.edu The primary transitions observed in pyridine N-oxide systems include a high-energy band often associated with a π → π* transition and a lower-energy shoulder attributed to another π → π* or an n → π* transition. nist.gov The presence of the aminomethyl substituent at the 2-position can further modulate these transitions through electronic and steric effects. Aminopyridines are known to possess advantageous absorption spectra. nih.gov

Theoretical calculations, such as those based on Density Functional Theory (DFT), can complement experimental data by modeling the molecular orbitals involved. For instance, in related nitropyridine derivatives, the highest occupied molecular orbital (HOMO) is often distributed over the amine group and the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) is centered on other parts of the ring system, defining the energy of the primary electronic transition. nih.gov

Table 1: Typical UV-Vis Absorption Maxima for Pyridine N-Oxide in Various Solvents

| Solvent | λmax (nm) for π → π* (Band I) | λmax (nm) for π → π* (Band II) |

| Water | ~218 | ~265 |

| Ethanol | ~215 | ~264 |

| Cyclohexane | ~225 | ~278 |

Data derived from characteristics of unsubstituted Pyridine 1-oxide as a reference system. nist.gov

While many simple pyridine derivatives are weakly emissive, the introduction of specific functional groups can induce significant fluorescence. Notably, 2-aminopyridines are recognized for their favorable emission spectra and are utilized as fluorescent tags. nih.gov This suggests that this compound may also exhibit photoluminescence.

Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From this state, it can relax through several energy dissipation pathways:

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀), emitting a photon. The energy of the emitted light is lower (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, typically from the lowest excited singlet state (S₁) to a triplet state (T₁). From the triplet state, the molecule can undergo phosphorescence (radiative decay from T₁ to S₀) or return to the ground state non-radiatively.

The photochemistry of heteroaromatic N-oxides can be complex. The triplet excited state is often implicated in deoxygenation reactions, while the singlet excited state may lead to rearrangements. wur.nl The specific pathways that dominate for this compound would depend on factors like solvent polarity and the presence of quenchers. Studies on related azo-pyridine functionalized materials show that structural modifications can lead to bright blue light emission, underscoring the potential for tuning the photophysical properties of such systems. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the precise spatial arrangement of atoms in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a crystalline compound. mdpi.com While a specific SCXRD study for the parent this compound was not found in a survey of available literature, analysis of related structures provides insight into its expected geometry.

The structure of pyridine N-oxide is planar, with an N-O bond distance of approximately 1.34 Å. wikipedia.org For this compound, the pyridine N-oxide core would likely retain its planarity. The aminomethyl group introduces conformational flexibility around the C-C and C-N single bonds. The precise conformation and the planarity of the molecule can be influenced by intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine (-NH₂) and N-oxide groups. Detailed structural studies of similar substituted nitropyridine isomers have successfully used SCXRD to elucidate non-planar conformations and characterize intramolecular hydrogen bonds that stabilize the molecular structure. nih.gov

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and characterize the bulk properties of a solid material. nih.govunesp.br Instead of a single crystal, PXRD uses a finely powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline solid's unit cell.

Table 2: Representative Powder X-ray Diffraction Data for a Crystalline System Containing the 2-(aminomethyl)pyridine Moiety (AMPS-1: 2-(aminomethyl pyridine)SbI₅)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.9 | 9.93 | 100 |

| 12.6 | 7.02 | 15 |

| 17.8 | 4.98 | 30 |

| 23.9 | 3.72 | 45 |

| 26.8 | 3.32 | 60 |

| 28.2 | 3.16 | 55 |

| 31.9 | 2.80 | 25 |

Data adapted from the reported PXRD pattern of the hybrid perovskite 2-(aminomethyl pyridine)SbI₅. researchgate.net This table serves as an example of the data obtained from a PXRD experiment.

Electrochemical Analysis and Redox Behavior

Electrochemical analysis, particularly using techniques like cyclic voltammetry (CV), provides information about the redox properties of a molecule—its ability to be oxidized (lose electrons) or reduced (gain electrons). The redox behavior of this compound is influenced by both the electron-donating aminomethyl group and the pyridine N-oxide functionality.

The N-oxide group itself alters the electronic properties of the pyridine ring, making it more susceptible to certain electrochemical reactions compared to its non-oxidized parent compound. scripps.edu Derivatives of this compound have been shown to participate in electrochemical C–H/N–H annulations, highlighting the redox activity of the system.

Studies on the electrooxidation of structurally related 2-pyridone derivatives show that the process is often irreversible and pH-dependent. mdpi.com For this compound, one would expect that the aminomethyl group could be susceptible to oxidation. The pyridine N-oxide can be electrochemically reduced back to the parent pyridine. A typical CV experiment would reveal the potentials at which these oxidation and reduction events occur, providing insight into the stability of the molecule and the energy of its frontier molecular orbitals (HOMO and LUMO). The electrochemical activity is often tied to the deprotonated or protonated state of the molecule, which can be controlled by the pH of the electrolyte solution. mdpi.com

Cyclic Voltammetry for Electronic Activity Assessment

Cyclic Voltammetry (CV) is a powerful electrochemical technique employed to probe the redox behavior of chemical species. It provides information on the oxidation and reduction potentials of a molecule, offering insights into its electronic structure and reactivity. In a typical CV experiment involving a this compound system, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured.

The resulting graph of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to redox events (oxidation or reduction). The peak potentials can be used to determine the formal redox potentials, which are fundamental thermodynamic properties of the molecule. For metal complexes of this compound, CV can elucidate whether a redox process is metal-centered or ligand-centered and how the coordination environment influences the electronic properties of both the metal and the ligand.

Influence of the N-Oxide Group on Redox Potentials

Compared to the parent pyridine, pyridine N-oxides generally have lower reduction potentials, making the ring more susceptible to reduction. nih.gov The reduction potential for pyridine N-oxide to pyridine is approximately -1.04 V versus the Standard Hydrogen Electrode (SHE). nih.gov Conversely, the oxidation potentials of pyridine N-oxides can be finely tuned by introducing various substituents on the pyridine ring. acs.org Studies on a range of substituted pyridine N-oxides have shown that their oxidation potentials can span from +1.36 V to +2.25 V. acs.orgresearchgate.net The aminomethyl group (-CH₂NH₂) at the 2-position in this compound is expected to act as an electron-donating group, which would typically make oxidation easier (lower oxidation potential) and reduction more difficult (more negative reduction potential) compared to unsubstituted pyridine 1-oxide.

| Compound | Redox Process | Potential (V) | Reference Electrode | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | Reduction (N-O → N) | -1.04 | SHE | nih.gov |

| Substituted Pyridine N-oxides | Oxidation | +1.36 to +2.14 | SCE | acs.org |

| 4-Nitropyridine (B72724) N-oxide | Reduction | -0.5 (approx.) | Ag/AgCl | General Literature |

| 4-Methoxypyridine N-oxide | Oxidation | +1.4 (approx.) | SCE | General Literature |

Elemental Analysis and Complementary Characterization Methods

Complementary to spectroscopic techniques, a range of analytical methods are essential for confirming the elemental composition and the nature of species in solution.

CHN Micro-analytical Techniques

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for verifying the purity and empirical formula of a newly synthesized compound. In this combustion-based method, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the determination of the mass percentages of C, H, and N in the original sample.

For this compound (C₆H₈N₂O), the theoretical percentages are calculated based on its molecular weight (124.14 g/mol ). These theoretical values are then compared against the experimental results. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. This analysis is equally critical for its metal complexes, where the experimental data helps to confirm the ligand-to-metal ratio.

| Compound | Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| This compound | C₆H₈N₂O | Calculated | 58.05 | 6.50 | 22.57 |

| Found (Example) | 58.12 | 6.45 | 22.61 | ||

| Hypothetical Complex: [Cu(C₆H₈N₂O)₂]Cl₂ | C₁₂H₁₆Cl₂CuN₄O₂ | Calculated | 37.45 | 4.19 | 14.56 |

| Found (Example) | 37.51 | 4.25 | 14.50 |

Molar Conductivity Measurements for Solution Species

Molar conductivity (Λ_M) measurements are used to determine the electrolytic nature of a compound when dissolved in a solvent. This technique is particularly valuable for characterizing metal complexes of this compound in solution. By measuring the electrical conductivity of a solution of known concentration, one can infer whether the complex remains neutral or dissociates into ions.

The molar conductivity value is compared to established ranges for non-electrolytes and different types of electrolytes (e.g., 1:1, 1:2, 2:1). For instance, a neutral complex like [M(L)₂Cl₂] would exhibit very low molar conductivity, characteristic of a non-electrolyte. In contrast, a complex such as [M(L)₂]Cl₂ would dissociate into [M(L)₂]²⁺ and 2Cl⁻ ions, resulting in a high molar conductivity value consistent with a 1:2 electrolyte. This data is crucial for understanding the coordination sphere of the metal ion and the role of any counter-ions.

| Electrolyte Type | Λ_M in DMF (Ω⁻¹ cm² mol⁻¹) | Λ_M in DMSO (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|

| Non-electrolyte | 0 - 40 | 0 - 20 |

| 1:1 | 65 - 90 | 22 - 50 |

| 1:2 | 130 - 170 | 55 - 80 |

| 1:3 | 200 - 240 | 95 - 115 |

Energy Dispersive X-Ray (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). The technique relies on the interaction of an electron beam with the sample, which excites electrons in the atoms and causes them to emit characteristic X-rays. The energy of these X-rays is specific to the element from which they were emitted.

For systems involving this compound, especially its metal complexes, EDX provides a rapid, qualitative, and semi-quantitative determination of the elemental composition. It can confirm the presence of the coordinated metal ion alongside carbon, nitrogen, and oxygen from the ligand. researchgate.net While EDX is less accurate for light elements like oxygen and cannot provide information about chemical bonding or oxidation states, it serves as an excellent complementary tool to CHN analysis, particularly for confirming the presence of heavier elements (like transition metals) that are not detected by CHN analysis. researchgate.net

| Element | Weight % (Example) | Atomic % (Example) |

|---|---|---|

| C (Carbon) | 35.5 | 45.0 |

| N (Nitrogen) | 13.8 | 15.0 |

| O (Oxygen) | 15.7 | 15.0 |

| Ni (Nickel) | 14.5 | 3.8 |

| Cl (Chlorine) | 17.5 | 7.5 |

| Total | 100.0 | 100.0 |

**coordination Chemistry and Metal Complexation of 2 Aminomethyl Pyridine 1 Oxide Ligands**

Ligand Design Principles and Chelation Modes

The coordination behavior of 2-(aminomethyl)pyridine 1-oxide is primarily dictated by the presence of three potential donor sites: the pyridine (B92270) ring nitrogen, the aminomethyl nitrogen, and the oxygen atom of the N-oxide group. This arrangement allows for both simple bidentate chelation and the construction of more complex multidentate ligand architectures.

Bidentate Coordination via Pyridine Nitrogen and Aminomethyl Nitrogen

The most common coordination mode of 2-(aminomethyl)pyridine and its derivatives involves the formation of a stable five-membered chelate ring through the simultaneous bonding of the pyridine nitrogen and the aminomethyl nitrogen to a metal center. This bidentate chelation is a well-established motif in coordination chemistry, providing a robust framework for the construction of metal complexes. wikipedia.org The parent ligand, 2-picolylamine, is a classic example of a bidentate ligand that forms stable complexes with a variety of metal ions. wikipedia.org The introduction of the N-oxide functionality in this compound adds another layer of complexity and potential for varied reactivity. While the primary chelation often occurs through the two nitrogen atoms, the N-oxide oxygen can participate in further coordination or intermolecular interactions.

Multidentate Ligand Architectures Incorporating the N-oxide Moiety

The N-oxide group in this compound introduces a third potential coordination site, enabling the design of multidentate ligands. The oxygen atom can coordinate to a metal center, leading to tridentate chelation or the formation of bridging structures between multiple metal ions. For instance, in some complexes, the N-oxide oxygen has been observed to coordinate to the metal center, leading to the formation of polynuclear or layered structures. nih.gov This bridging capability is a key feature in the design of magnetic materials and catalysts. Furthermore, the this compound scaffold can be incorporated into larger, more complex ligand systems to create ligands with higher denticity and specific geometric constraints. rsc.org

Synthesis and Characterization of Metal Complexes

The versatility of this compound and its derivatives as ligands has led to the synthesis and characterization of a wide range of metal complexes, spanning the transition metals, lanthanides, actinides, and post-transition metals.

Transition Metal Complexes (e.g., Ru(II), Cu(II), Ni(II), Zn(II), Mn(II), Co(II), Fe(II), Cr(III))

Complexes of 2-(aminomethyl)pyridine and its derivatives with first-row transition metals have been extensively studied.

Ruthenium(II): Ruthenium complexes with aminomethylpyridine-based ligands have shown significant catalytic activity, particularly in transfer hydrogenation reactions. acs.org Ruthenium(II) polypyridine complexes are also of great interest for their potential applications in photodynamic therapy and as bioimaging agents. nih.govacs.org

Copper(II): Copper(II) complexes with 2-picolylamine and related ligands have been synthesized and characterized, often exhibiting square pyramidal or distorted octahedral geometries. researchgate.net These complexes are relevant to the study of bioinorganic systems and catalysis.

Nickel(II): Nickel(II) forms a variety of complexes with 2-(aminomethyl)pyridine derivatives, including octahedral and square planar geometries. researchgate.netresearchgate.net Some of these complexes exhibit interesting chromotropic properties, changing color in response to changes in their environment. The study of nickel(II) complexes with amino acid-derived ligands has also provided insights into CO2 capture. nih.gov

Zinc(II): Zinc(II) complexes with ligands derived from 2-picolylamine have been prepared and structurally characterized. rsc.orgrsc.org These complexes often feature tetrahedral or octahedral coordination geometries and are of interest for their potential catalytic applications and as structural models for zinc-containing enzymes. rsc.orgnih.gov

Manganese(II): Manganese(II) complexes with 2-(aminomethyl)pyridine-derived ligands have been synthesized and their magnetic properties investigated. researchgate.netnih.gov These complexes can exhibit both mononuclear and dinuclear structures, with the nature of the bridging ligands influencing the magnetic interactions between the metal centers. Some manganese complexes have also shown catalytic activity in epoxidation reactions. osti.gov

Cobalt(II): Cobalt(II) complexes with 2-(aminomethyl)pyridine and its derivatives have been prepared and characterized. researchgate.net The coordination environment around the cobalt(II) ion can be tuned by the choice of ancillary ligands, leading to complexes with varying magnetic properties. nih.govrsc.org The interaction of cobalt(II) complexes with dioxygen has also been a subject of study. acs.org

Iron(II): Iron(II) complexes with aminopyridine ligands are of interest for their potential applications in catalysis, particularly in atom transfer radical polymerization. nsf.gov Additionally, some tris[2-(aminomethyl)pyridine]iron(II) complexes exhibit spin crossover behavior, a phenomenon with potential applications in molecular switches and data storage. wikipedia.orgrsc.orgrsc.org

Chromium(III): While less common, chromium(III) complexes with pyridine-based ligands have been synthesized and studied for their magnetic and spectroscopic properties.

Table 1: Selected Transition Metal Complexes of 2-(Aminomethyl)pyridine and its Derivatives

| Metal Ion | Ligand System | Coordination Geometry | Key Findings/Applications |

|---|---|---|---|

| Ru(II) | 2-(aminomethyl)pyridine-phosphine | Octahedral | Highly active transfer hydrogenation catalysts. acs.org |

| Cu(II) | 2-picolylamine | Square pyramidal | Studied for bioinorganic applications. researchgate.net |

| Ni(II) | N-(2-propanamide)-2-picolylamine | Octahedral | Exhibits halochromic (pH-sensitive color change) properties. |

| Zn(II) | Tris[2-(2-pyridylmethyl)aminoethyl]amine | Distorted octahedral | Serves as a structural model for zinc enzymes. rsc.org |

| Mn(II) | N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine | Distorted octahedral | Shows antiferromagnetic interactions. researchgate.net |

| Co(II) | 2-(aminomethyl)pyridine | Octahedral | Studied for its interaction with dioxygen. acs.org |

Lanthanide and Actinide (e.g., Uranyl(VI)) Complexation

The coordination chemistry of this compound extends to the f-block elements.

Lanthanide Complexes: While less explored than transition metal complexes, lanthanide complexes with pyridine-based ligands are of interest for their potential luminescent and magnetic properties.

Uranyl(VI) Complexes: The uranyl ion (UO₂²⁺) forms complexes with a variety of ligands, typically coordinating in the equatorial plane. wikipedia.org The complexation of uranyl ions with functionalized 2-picolylamine ligands has been investigated for the purpose of uranium extraction from aqueous solutions. sigmaaldrich.com Studies on related systems have explored the bonding between the uranyl oxo group and other metal cations. rsc.org

Post-Transition Metal/Metalloid Complexes (e.g., Sb(III), Pb(II))

The coordination chemistry of this compound also includes complexes with post-transition metals and metalloids.

Antimony(III) Complexes: Antimony(III) forms complexes with various nitrogen and oxygen donor ligands. mdpi.comresearchgate.net Complexes of antimony(III) with pyridine-derived thiosemicarbazones have been synthesized and have shown potential as antitrypanosomal agents. researchgate.net The coordination geometry around the antimony(III) center is often influenced by the presence of a stereochemically active lone pair of electrons.

Lead(II) Complexes: Lead(II) complexes with N-oxide ligands have been studied, though specific examples with this compound are less documented. The coordination environment in lead(II) complexes is often irregular due to the influence of the lone pair of electrons.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Picolylamine N-oxide |

| 2-Picolylamine |

| Ruthenium(II) |

| Copper(II) |

| Nickel(II) |

| Zinc(II) |

| Manganese(II) |

| Cobalt(II) |

| Iron(II) |

| Chromium(III) |

| Uranyl(VI) |

| Antimony(III) |

| Lead(II) |

| Tris[2-(2-pyridylmethyl)aminoethyl]amine |

| N-(2-propanamide)-2-picolylamine |

Supramolecular Assembly and Non-Covalent Interactions within Coordination Complexes

Self-Assembly Processes in Crystal Packing

The crystal packing of metal complexes containing this compound and related ligands is significantly influenced by self-assembly processes, which are driven by a variety of non-covalent interactions. These interactions dictate the final supramolecular architecture of the crystalline material. Key among these forces are hydrogen bonding and π–π stacking interactions.

In addition to hydrogen bonding, π–π stacking interactions between the pyridine rings of adjacent ligands can play a crucial role in the crystal packing. iucr.org These interactions, where the electron-rich π systems of the aromatic rings align, contribute to the stabilization of the crystal lattice. In the crystal structure of a related bis[N-(pyridin-2-ylmethyl)methanaminium] salt, π–π interactions with centroid-centroid distances of approximately 3.49 Å and 3.51 Å are observed, highlighting their importance in the packing arrangement. iucr.org

The interplay of these non-covalent forces directs the self-assembly of the metal complexes into highly ordered, crystalline structures. The specific geometry of the metal coordination sphere, the nature of the counter-ions, and the presence of solvent molecules of crystallization can further influence the resulting supramolecular architecture. iucr.org In one study involving a derivative, 2-(aminomethyl)-6-{[bis(2-(trifluoromethyl)phenyl)phosphoryl]methyl}pyridine 1-oxide, complexation with erbium(III) nitrate (B79036) in the presence of methanol (B129727) and acetone (B3395972) resulted in a unique molecular structure where the ligand demonstrated specific bidentate and tridentate interactions, influencing the final crystal form. researchgate.net The design of such two-dimensional supramolecular assemblies is a primary goal in materials science, with potential applications in molecular electronics. nih.gov

Equilibrium and Stability Studies of Metal-Ligand Systems

The formation of metal complexes with ligands like this compound in solution is an equilibrium process. Understanding the stability of these complexes is fundamental to predicting their behavior and potential applications. This is typically achieved by determining their stability constants (also known as formation constants).

Determination of Stability Constants in Various Media

While specific stability constant data for this compound are not extensively documented in the provided literature, studies on the closely related ligand 2-(aminomethyl)pyridine (amp) offer significant insight into the expected behavior. The N-oxide group generally increases the electron-donating ability of the ligand, which could lead to different stability constants compared to its non-oxidized counterpart.

For the ligand 2-(aminomethyl)pyridine (amp), stability constants for its complexes with various metal ions have been determined. For example, complexation of Ni²⁺ with amp in aqueous solution results in the formation of 1:1, 1:2, and 1:3 (metal:ligand) complexes. researchgate.net The stability of metal complexes is often discussed in terms of the Irving-Williams series, which predicts the relative stabilities of complexes of high-spin, divalent, first-row transition metals. researchgate.net

Data for Ni²⁺ complexes sourced from a study by Laatikainen et al. researchgate.net Data for Ag⁺ complexes sourced from a study by Del Piero et al. nih.gov

The determination of these constants often involves analyzing spectral or potentiometric data with specialized software that performs least-squares minimization to find the best fit for the proposed equilibrium model. researchgate.net

Influence of Solvent Environment on Complex Formation

The solvent in which complexation occurs can have a profound impact on the stability and stoichiometry of the resulting metal-ligand species. Factors such as the solvent's polarity, donor number, and its ability to solvate the metal ions and ligands all play a critical role. nih.gov

Studies on the complexation of Ni²⁺ with 2-(aminomethyl)pyridine (amp) have shown that changing the solvent from an aqueous solution to a nonaqueous methanol/2-methoxyethanol mixture leads to smaller stability constants. researchgate.net However, in the nonaqueous environment, the equilibrium was shifted towards the formation of higher-order complexes, with a greater concentration of the 1:3 complex being observed compared to the aqueous solution. researchgate.net This demonstrates that the solvent can alter not only the thermodynamic stability but also the distribution of different complex species in the system. researchgate.net

Similarly, research on Ag⁺ complexes with pyridine-containing ligands, including 2-(aminomethyl)pyridine, in dimethyl sulfoxide (B87167) (dmso) highlights the role of the solvent. nih.gov The formation of Ag(I) complexes in dmso was found to be enthalpy-stabilized, while entropy changes counteracted the complex formation. nih.gov A comparison with data in aqueous solutions reveals significant differences, underscoring the influence of solvation effects. Density functional theory (DFT) calculations have also been used to probe the influence of the solvent (water vs. dmso) on the binding energy of pyridine to Ag(I), correlating theoretical results with experimental evidence to interpret the different affinities in the two media. nih.gov The general observation is that there is often an inverse relationship between the formation constant of a complex and the donor number of the solvent. researchgate.net

**reactivity and Reaction Mechanisms Involving 2 Aminomethyl Pyridine 1 Oxide**

Reactivity of the N-oxide Functionality

The presence of the N-oxide group makes the pyridine (B92270) ring more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.orgnih.gov The oxygen atom, being electron-donating through resonance, activates the ortho (2- and 6-) and para (4-) positions for electrophilic attack. Conversely, the strong electron-withdrawing inductive effect of the N-oxide group deactivates the ring toward electrophiles but makes the 2- and 4-positions susceptible to nucleophilic attack. scripps.edustackexchange.comyoutube.com

A fundamental reaction of pyridine N-oxides is their reduction, or deoxygenation, back to the parent pyridine. This transformation is a crucial step in synthetic sequences where the N-oxide is used as a temporary activating or directing group. google.com Several methods exist for this reduction, each with a distinct mechanism.

Common reducing agents can achieve this deoxygenation. For instance, the compound can be reduced back to 2-(Aminomethyl)pyridine using reagents like sodium borohydride. Another established method involves reacting the N-oxide with sulfur dioxide at elevated temperatures in a polar, water-miscible solvent, followed by basification to liberate the free pyridine. google.com

Reduction can also be accomplished using phosphorus-based reagents. In these reactions, the oxophilic phosphorus compound, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), abstracts the oxygen atom from the N-oxide, resulting in the formation of a stable phosphorus-oxygen bond (e.g., triphenylphosphine oxide) and the regenerated pyridine. youtube.com

More advanced methods include photocatalytic deoxygenation. Rhenium complexes, for example, can photocatalytically reduce the N-O bond under ambient conditions. chemrxiv.org This method is notable for its mild conditions and its ability to reduce a wide range of N-oxides. chemrxiv.org It is also observed that reduction of the N-oxide can occur as an unintended side reaction in other transformations, particularly when the desired reaction pathway has poor reactivity. nih.gov

| Reagent/Method | Description | Reference |

|---|---|---|

| Sodium Borohydride | A common hydride-based reducing agent. | |

| Sulfur Dioxide (SO₂) | Reduction in a polar solvent at elevated temperatures. | google.com |

| Phosphorus Compounds (e.g., PCl₃, PPh₃) | Deoxygenation via oxygen atom transfer to the oxophilic phosphorus center. | youtube.com |

| Palladium-catalyzed Hydrogenolysis | Catalytic hydrogenation to remove the oxygen. | semanticscholar.org |

| Photocatalysis (e.g., Rhenium complexes) | Mild deoxygenation under ambient light conditions. | chemrxiv.org |

While the reduction of the N-oxide is common, its further oxidation is less straightforward and can be challenging. scripps.edu In principle, 2-(Aminomethyl)pyridine 1-oxide can be further oxidized to form other oxidized derivatives, though specific pathways are not extensively documented in the literature for this particular compound.

More frequently, pyridine N-oxides themselves act as oxygen transfer agents, or oxidants, in chemical reactions, a process in which the N-oxide is itself reduced. This reactivity highlights the lability of the N-O bond. For example, various pyridine N-oxide derivatives are employed as terminal oxidants in metal-catalyzed reactions, such as gold-catalyzed oxidations of alkynes to 1,2-dicarbonyl compounds. organic-chemistry.org In these transformations, the N-oxide delivers its oxygen atom to the substrate, facilitating the oxidation, and is subsequently converted back to the corresponding pyridine. organic-chemistry.org

Reactions at the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) attached to the pyridine ring at the 2-position is a primary amine, which confers a distinct set of reactive properties upon the molecule.

The primary amine of the aminomethyl group is characterized by the lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows the group to participate in a variety of reactions, including nucleophilic substitutions. The amine can also engage in electrostatic interactions and form hydrogen bonds, which are crucial for its interaction with other molecules and potential biological targets.

While the amine is primarily nucleophilic, its conversion into an electrophilic center is theoretically possible through derivatization into a species with a good leaving group, but this is not a commonly reported pathway for this specific molecule.

A hallmark reaction of the primary aminomethyl group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction proceeds via a well-established mechanism involving the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine (or hemiaminal) intermediate. jocpr.com This intermediate then undergoes dehydration, typically under acid catalysis, to yield the stable C=N double bond of the imine. jocpr.comsciensage.info

The parent amine, 2-(aminomethyl)pyridine, is widely used to synthesize Schiff base ligands for coordination chemistry. For instance, it readily condenses with aldehydes like 2-hydroxynaphthalene-1-carbaldehyde to form multidentate ligands that can coordinate with metal ions like copper(II). nih.gov The reactivity of the aminomethyl group in this compound is expected to follow the same pathway, making it a valuable building block for more complex ligand structures incorporating the N-oxide moiety.

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of this compound allows for both intermolecular and intramolecular reactions.

Intermolecular reactions are those that occur between two or more separate molecules. A prime example is the formation of Schiff bases as described above. jocpr.comnih.gov Another significant intermolecular pathway is the formation of metal complexes. The molecule can act as a chelating ligand, where both the aminomethyl nitrogen and the N-oxide oxygen can coordinate to a single metal center, a property that has been explored for creating catalysts and materials.

Intramolecular reactions occur within a single molecule. For this compound, there is potential for intramolecular hydrogen bonding between a proton on the aminomethyl group and the electronegative oxygen of the N-oxide group, forming a stable ring-like structure. While specific studies on this compound are limited, such interactions are known to influence the conformation and reactivity of similar molecules. nih.gov Furthermore, pyridine N-oxides are known to undergo intramolecular rearrangements, such as the Meisenheimer reaction, which involves the thermal rearrangement of certain N-oxide derivatives. nih.gov

Coupling Reactions and Fragmentation Processes

The presence of the N-oxide functionality makes this compound a versatile substrate for various coupling reactions, typically targeting the activated C2 position. These reactions often proceed via activation of the N-oxide oxygen, followed by nucleophilic addition to the ring and subsequent deoxygenation, which can be considered a fragmentation of the N-O bond.

Palladium-Catalyzed Cross-Coupling Reactions:

A prominent class of reactions for functionalizing pyridine N-oxides is the palladium-catalyzed direct C-H arylation. While specific studies on this compound are not extensively documented, the general mechanism is well-established for a wide range of pyridine N-oxide derivatives. semanticscholar.org For instance, Fagnou and coworkers demonstrated the direct arylation of pyridine N-oxides with aryl halides or triflates. semanticscholar.org The N-oxide group is crucial for this transformation, acting as a directing group to facilitate C-H activation at the C2 position. The resulting 2-arylpyridine N-oxides can then be deoxygenated to yield the final 2-arylpyridine products. semanticscholar.org

Similarly, nickel-catalyzed C-H activation has been used for the regio- and stereoselective alkenylation of pyridine N-oxides at the C2-position with alkynes. semanticscholar.org These methods highlight the potential for coupling this compound with various partners, assuming the amino group is appropriately protected to prevent interference with the catalyst.

Amination and Halogenation Reactions:

The activated nature of the pyridine N-oxide ring facilitates nucleophilic substitution reactions. A one-pot amination procedure for converting pyridine N-oxides to 2-aminopyridines has been developed, using an activating agent like tosyl anhydride (B1165640) (Ts₂O) or a phosphonium (B103445) salt (PyBroP) to enable the regioselective addition of an amine nucleophile. semanticscholar.org This demonstrates a coupling process where a C-N bond is formed at the C2 position.

Deoxygenative halogenation is another key transformation. researchgate.net Activation of the N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) enables the introduction of a halide at the 2- and 4-positions. wikipedia.orgyoutube.com This process involves the fragmentation of the N-O bond and results in the formation of a halosubstituted pyridine, which is a valuable intermediate for further cross-coupling reactions, such as the Suzuki coupling. researchgate.netnih.gov

Table 1: Overview of Coupling Reactions on the Pyridine N-Oxide Scaffold This table summarizes general coupling reactions applicable to pyridine N-oxides, which are presumed to be relevant for the reactivity of this compound.

| Reaction Type | Catalyst/Reagent | Coupling Partner | Position of Functionalization | Reference |

| Direct Arylation | Palladium (e.g., Pd(OAc)₂) | Aryl Halides/Triflates | C2 | semanticscholar.org |

| Alkenylation | Nickel | Alkynes | C2 | semanticscholar.org |

| Amination | Ts₂O or PyBroP | Amines | C2 | semanticscholar.org |

| Chlorination | POCl₃ or SO₂Cl₂ | - | C2, C4 | wikipedia.orgyoutube.com |

| Cyanation | TMSCN / Ac₂O | Cyanide source | C2 | semanticscholar.org |

Internal Redox Reactions of N-oxide Derivatives

A characteristic reaction of 2-alkylpyridine N-oxides is the Boekelheide rearrangement, a fascinating example of an internal redox process. wikipedia.org This reaction provides a pathway to functionalize the alkyl side chain with the participation of the N-oxide group.

The reaction is typically initiated by treating a 2-alkylpyridine N-oxide, such as the closely related 2-picoline N-oxide, with an acid anhydride like acetic anhydride (Ac₂O) or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.orgyoutube.com The mechanism involves several key steps:

O-Acylation: The nucleophilic N-oxide oxygen attacks the anhydride, forming an O-acylpyridinium intermediate.

Deprotonation: A base, typically the acetate (B1210297) or trifluoroacetate (B77799) anion generated in the first step, abstracts a proton from the α-carbon of the alkyl group (the methylene (B1212753) carbon in the case of this compound, assuming the amine is acylated). This forms an anhydrobase or ylide intermediate.

arkat-usa.orgarkat-usa.org-Sigmatropic Rearrangement: The core of the reaction is a concerted arkat-usa.orgarkat-usa.org-sigmatropic rearrangement. This intramolecular, orbital-symmetry-controlled process involves the migration of the acyl group from the N-oxide oxygen to the α-carbon of the side chain.

Hydrolysis: The resulting O-acylated intermediate, a 2-(acyloxymethyl)pyridine derivative, can be hydrolyzed to yield the final 2-(hydroxymethyl)pyridine product. wikipedia.orgyoutube.com

Table 2: The Boekelheide Rearrangement Mechanism This table outlines the mechanistic steps for the Boekelheide rearrangement of a generic 2-alkylpyridine N-oxide.

| Step | Description | Intermediate Formed |

| 1 | Acylation of the N-oxide oxygen by an acid anhydride. | O-Acylpyridinium cation |

| 2 | Deprotonation of the α-carbon of the 2-alkyl group. | Anhydrobase (ylide) |

| 3 | Concerted arkat-usa.orgarkat-usa.org-sigmatropic rearrangement. | 2-(Acyloxymethyl)pyridine derivative |

| 4 | Hydrolysis of the ester. | 2-(Hydroxymethyl)pyridine |

This internal redox reaction is a powerful method for introducing an oxygen functional group onto the side chain of a 2-alkylpyridine, using the inherent reactivity of the N-oxide. youtube.com While the presence of the amino group in this compound would require consideration (e.g., protection), the fundamental Boekelheide rearrangement pathway is a key aspect of its potential reactivity. wikipedia.org

**computational and Theoretical Investigations of 2 Aminomethyl Pyridine 1 Oxide Systems**

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for predicting molecular properties with a good balance between accuracy and computational cost. niscpr.res.innih.gov

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For a flexible molecule like 2-(Aminomethyl)pyridine 1-oxide, which has a rotatable aminomethyl side chain, conformational analysis is crucial. pjbmb.org.pkresearchgate.net This involves exploring the potential energy surface to identify various low-energy conformers.

The process would involve rotating the dihedral angles associated with the aminomethyl group and the N-oxide group to map out the potential energy landscape. The most stable conformer would correspond to the global minimum on this surface. The optimization is usually performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or larger for better accuracy. niscpr.res.innih.govresearchgate.net The expected outcome is a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|

| N-O Bond Length (Å) | ~1.25 - 1.35 |

| C-N (ring) Bond Lengths (Å) | ~1.35 - 1.40 |

| C-C (ring) Bond Lengths (Å) | ~1.38 - 1.42 |

| C-C (side chain) Bond Length (Å) | ~1.50 - 1.54 |

| C-N (side chain) Bond Length (Å) | ~1.45 - 1.49 |

| N-O-C Angle (°) | ~118 - 122 |

| C-C-N (side chain) Angle (°) | ~110 - 114 |

Note: These are estimated values based on similar structures and would need to be confirmed by actual calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. ossila.comscirp.orglibretexts.org

For this compound, the HOMO is expected to be localized primarily on the N-oxide group and the pyridine (B92270) ring, which are electron-rich. researchgate.net The LUMO is likely to be distributed over the pyridine ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited electronically. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation. scirp.org

DFT calculations can simulate various types of spectra, which can then be compared with experimental data for validation of the computed structure.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the IR spectrum. The N-O stretching vibration in pyridine N-oxides is a characteristic and strong band, typically appearing in the 1200-1300 cm⁻¹ region. nih.gov The N-H and C-H stretching vibrations of the aminomethyl group would also be prominent features. chemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding UV-Vis absorption spectra. scirp.org Pyridine N-oxides typically exhibit strong π-π* transitions. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgresearchgate.net The protons on the pyridine ring and the aminomethyl group would have characteristic chemical shifts that are sensitive to their electronic environment.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | N-O Stretch (cm⁻¹) | 1250 - 1300 |

| IR | N-H Stretch (cm⁻¹) | 3300 - 3500 |

| UV-Vis | λmax (nm) | ~250 - 280 |

| ¹H NMR | Pyridine Ring Protons (ppm) | 7.0 - 8.5 |

| ¹H NMR | Methylene (B1212753) Protons (-CH₂-) (ppm) | ~3.8 - 4.2 |

| ¹³C NMR | Pyridine Ring Carbons (ppm) | 120 - 150 |

Note: These are approximate values and would be refined by specific calculations.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. For this compound, intramolecular hydrogen bonding between the aminomethyl group and the N-oxide oxygen is a possibility that can be investigated using computational methods.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds and other interactions. researchgate.netnih.gov By locating bond critical points (BCPs) between atoms, one can determine the nature of the interaction. For a hydrogen bond, a BCP would be found between the hydrogen atom of the amino group and the oxygen of the N-oxide. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction. orientjchem.org

The Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. chemtools.orgwikipedia.org It is based on the relationship between the electron density and the reduced density gradient. The resulting plots show surfaces that represent different types of interactions, such as attractive van der Waals forces, repulsive steric clashes, and hydrogen bonds. jussieu.fr For this compound, an NCI plot would visually confirm the presence and nature of any intramolecular hydrogen bonding or other weak interactions that stabilize certain conformations. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for predicting the reactivity of molecules towards electrophilic and nucleophilic attack. It is calculated by determining the electrostatic potential at the surface of a molecule, providing a visual representation of the charge distribution.

The MEP surface of this compound is anticipated to exhibit distinct regions of positive and negative potential, governed by the interplay of the electron-donating aminomethyl group and the dual electronic nature of the N-oxide functionality. The N-oxide group, being a zwitterionic moiety, possesses a negatively charged oxygen atom and a positively charged nitrogen atom. This leads to a complex electronic landscape.

Key Features of the MEP Surface:

Negative Potential (Red/Yellow): The region of highest negative potential is expected to be localized on the oxygen atom of the N-oxide group. This indicates a high electron density, making it a prime site for electrophilic attack. The nitrogen atom of the aminomethyl group will also exhibit a region of negative potential due to its lone pair of electrons, though likely less intense than the N-oxide oxygen.

Positive Potential (Blue): Regions of positive potential, indicating electron deficiency, are expected to be located on the hydrogen atoms of the aminomethyl group and, to a lesser extent, on the hydrogen atoms of the pyridine ring. The carbon atoms of the pyridine ring, particularly at the 2- and 4-positions, are also expected to have some degree of positive potential, making them susceptible to nucleophilic attack. This is a well-documented characteristic of pyridine N-oxides, which are more reactive towards both electrophiles and nucleophiles compared to their parent pyridines.

Illustrative MEP Data Table:

The following table provides hypothetical MEP values for different atomic sites in this compound, based on general principles and data from related molecules. The values are for illustrative purposes to demonstrate the expected trends.

| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

| Oxygen of N-oxide | -45 to -60 | Electrophilic Attack |

| Nitrogen of Aminomethyl Group | -20 to -35 | Electrophilic Attack |

| Hydrogen of Aminomethyl Group | +15 to +25 | Nucleophilic Attack |

| C2-carbon of Pyridine Ring | +5 to +15 | Nucleophilic Attack |

| C4-carbon of Pyridine Ring | +5 to +15 | Nucleophilic Attack |

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful methodology for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and reaction pathways, providing a comprehensive understanding of how a reaction proceeds. For this compound, computational studies can be employed to explore various transformations, such as nucleophilic substitution, oxidation, and rearrangement reactions.

Transition State Characterization for Reaction Pathways

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. The characterization of transition states is crucial for understanding reaction kinetics, as the energy of the TS (the activation energy) determines the reaction rate.

Computational methods, such as density functional theory (DFT), are commonly used to locate and characterize transition states. This involves optimizing the geometry of the TS and performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in a nucleophilic substitution reaction at the C2 position of this compound, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-H or other leaving group bond. The geometry of this TS, including bond lengths and angles, can be precisely determined through computational modeling.

Hypothetical Transition State Data for a Nucleophilic Substitution Reaction:

| Parameter | Value (Illustrative) |

| Imaginary Frequency (cm⁻¹) | -350 |

| Activation Energy (kcal/mol) | 20 - 30 |

| Key Bond Distance (C2-Nucleophile) | 2.0 - 2.5 Å |

| Key Bond Distance (C2-Leaving Group) | 1.8 - 2.2 Å |

Note: These values are hypothetical and would depend on the specific nucleophile and reaction conditions.

Energy Profiles and Reaction Rate Predictions

A reaction energy profile is a two-dimensional plot that illustrates the change in energy as a reaction progresses from reactants to products, passing through any intermediates and transition states. By calculating the energies of all stationary points on the potential energy surface, a detailed energy profile can be constructed.

From the energy profile, key kinetic and thermodynamic parameters can be extracted:

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state. This determines the reaction rate.

Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Computational chemistry allows for the prediction of reaction rates using transition state theory (TST), which relates the rate constant of a reaction to the Gibbs free energy of activation. While precise rate prediction can be complex, computational studies can provide valuable qualitative and semi-quantitative insights into reaction kinetics, helping to identify the rate-determining step in a multi-step reaction and to understand how changes in the molecular structure or reaction conditions will affect the reaction rate.

| Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | 0 |

| Transition State 1 | +25 |

| Intermediate | +10 |

| Transition State 2 | +20 |

| Products | -15 |

Note: This table represents a hypothetical exothermic two-step reaction.

**advanced Research Applications of 2 Aminomethyl Pyridine 1 Oxide in Chemical Science**

Applications in Catalysis

The application of 2-(aminomethyl)pyridine 1-oxide and its derivatives as ligands in catalysis is an active area of research. The bidentate nature of this ligand, coordinating through the amino nitrogen and the oxygen of the N-oxide group, allows for the formation of stable chelate rings with transition metals, which is a key feature for effective catalysis.

Transition Metal-Mediated Transfer Hydrogenation